[1-(Furan-2-YL)ethyl](pentyl)amine
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Overview
Description
1-(Furan-2-YL)ethylamine: is an organic compound with the molecular formula C11H19NO It is characterized by the presence of a furan ring, an ethyl group, and a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-YL)ethylamine typically involves the reaction of furan-2-carbaldehyde with a suitable amine under controlled conditions. One common method includes the use of reductive amination, where furan-2-carbaldehyde is reacted with pentylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of 1-(Furan-2-YL)ethylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 1-(Furan-2-YL)ethylamine can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which can target the furan ring or the amine group.
Substitution: : Nucleophilic substitution reactions can occur at the amine group, where the pentylamine chain can be replaced with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include furan-2-carboxylic acid derivatives.
Reduction: Reduced forms of the furan ring or amine group.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 1-(Furan-2-YL)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the behavior of amine-containing compounds in biological systems.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The furan ring is a common motif in many bioactive molecules, and 1-(Furan-2-YL)ethylamine could serve as a starting point for developing new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and agrochemicals. Its reactivity and functional groups make it versatile for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Furan-2-YL)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-YL)ethylamine
- 1-(Furan-2-YL)ethylamine
- 1-(Furan-2-YL)ethylamine
Uniqueness
Compared to its analogs, 1-(Furan-2-YL)ethylamine has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The pentyl group may enhance its lipophilicity, making it more suitable for certain applications where membrane permeability is crucial.
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]pentan-1-amine |
InChI |
InChI=1S/C11H19NO/c1-3-4-5-8-12-10(2)11-7-6-9-13-11/h6-7,9-10,12H,3-5,8H2,1-2H3 |
InChI Key |
SQCKEOVPLYHPSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)C1=CC=CO1 |
Origin of Product |
United States |
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